Product packaging for Ethyl 4-Chloroquinoline-3-carboxylate(Cat. No.:CAS No. 13720-94-0)

Ethyl 4-Chloroquinoline-3-carboxylate

Cat. No.: B081768
CAS No.: 13720-94-0
M. Wt: 235.66 g/mol
InChI Key: DWXQUAHMZWZXHP-UHFFFAOYSA-N
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Description

Ethyl 4-chloroquinoline-3-carboxylate (CAS 13720-94-0) is a halogenated quinoline derivative with the molecular formula C₁₂H₁₀ClNO₂ and a molecular weight of 235.67 g/mol. Its structure features a chlorine atom at the 4-position and an ethyl ester group at the 3-position of the quinoline ring. Key physical properties include a density of 1.286 g/cm³, boiling point of 328.5°C, and flash point of 152.5°C . This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for designing carbonic anhydrase inhibitors and other bioactive molecules .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClNO2 B081768 Ethyl 4-Chloroquinoline-3-carboxylate CAS No. 13720-94-0

Properties

IUPAC Name

ethyl 4-chloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXQUAHMZWZXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296461
Record name Ethyl 4-Chloroquinoline-3-carboxylate
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Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13720-94-0
Record name 13720-94-0
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Record name Ethyl 4-Chloroquinoline-3-carboxylate
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Record name Ethyl 4-Chloroquinoline-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-Chloroquinoline-3-carboxylate can be synthesized through a multi-step process. One common method involves the Friedlander condensation of o-aminobenzophenones with diethylmalonate to form ethyl 2-oxoquinoline-3-carboxylates . This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield the final product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-Chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-chloroquinoline-3-carboxylate is primarily recognized for its significance in pharmaceutical research . It serves as a crucial intermediate in the synthesis of several bioactive compounds, particularly those targeting malaria and cancer. The compound's structure allows for modifications that enhance the efficacy and specificity of drugs.

Key Insights:

  • Anti-Malarial Agents : Research indicates that derivatives of this compound exhibit promising activity against Plasmodium species, the causative agents of malaria. Its derivatives are designed to improve bioavailability and reduce toxicity.
  • Anti-Cancer Properties : Studies have shown that this compound can lead to the development of new anticancer agents by modifying its structure to target specific cancer cell pathways .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals , including pesticides and herbicides. Its application contributes to effective pest management while aiming to minimize environmental impact.

Applications:

  • Pesticide Development : The compound's ability to interact with biological systems makes it suitable for creating pesticides that target specific pests without harming beneficial organisms.
  • Herbicide Formulations : Research has focused on developing herbicides that utilize this compound to inhibit unwanted plant growth selectively .

Material Science

The potential of this compound extends into material science , where it is explored for creating innovative materials such as polymers and coatings.

Notable Features:

  • Durability : When incorporated into polymer matrices, it enhances the material's resistance to environmental degradation.
  • Coatings : The compound can be used to develop coatings with improved protective properties against moisture and chemicals .

Biochemical Research

In biochemical research, this compound plays a role in studying various biochemical pathways and mechanisms. It aids researchers in understanding disease processes and developing targeted therapies.

Research Applications:

  • Mechanistic Studies : this compound is utilized to elucidate the mechanisms of action of certain enzymes and receptors involved in disease states.
  • Therapeutic Development : Its derivatives are investigated for their potential as therapeutic agents targeting specific biochemical pathways .

Analytical Chemistry

This compound is also significant in analytical chemistry , where it is employed in various methods for detecting and quantifying compounds.

Analytical Uses:

  • Quality Control : The compound serves as a standard in analytical methods, ensuring reliable results in quality control processes across pharmaceutical manufacturing and other industries.
  • Detection Methods : It is used in chromatographic techniques to separate and identify different chemical entities within complex mixtures .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentAnti-malarial and anti-cancer drug synthesisEnhanced efficacy and specificity
Agricultural ChemistryPesticide and herbicide formulationEffective pest management with reduced environmental impact
Material ScienceDevelopment of polymers and coatingsImproved durability and resistance
Biochemical ResearchMechanistic studies and therapeutic developmentInsight into disease processes
Analytical ChemistryQuality control and detection methodsReliable results for manufacturing

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications References
This compound 4-Cl, 3-COOEt C₁₂H₁₀ClNO₂ 235.67 328.5 Carbonic anhydrase inhibitors, drug synth
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate 4-Cl, 6-Br, 3-COOEt C₁₂H₉BrClNO₂ 314.57 N/A Potential antiviral agents
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate 4-Cl, 8-I, 3-COOEt C₁₂H₉ClINO₂ 361.56 N/A Radiolabeling, imaging probes
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate 4-Cl, 8-NO₂, 3-COOEt C₁₂H₉ClN₂O₄ 280.67 N/A Research-only applications (high toxicity)
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate 4-OH, 8-OCF₃, 3-COOEt C₁₃H₁₀F₃NO₄ 309.22 N/A Anti-inflammatory agents

Notes:

  • Halogen substituents (Cl, Br, I) enhance electrophilicity, enabling nucleophilic substitution reactions for further derivatization .
  • Electron-withdrawing groups (e.g., NO₂ at 8-position) reduce solubility and increase thermal stability but may elevate toxicity .
  • Hydroxy and methoxy groups improve water solubility and bioavailability, making them favorable for drug design .

Biological Activity

Ethyl 4-Chloroquinoline-3-carboxylate (4-CQC) is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of 4-CQC, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of this compound

This compound is characterized by a quinoline ring system with a chlorine atom at the 4-position and an ethyl carboxylate group at the 3-position. This specific structure contributes to its reactivity and biological interactions. The compound has been studied for its antibacterial, anticancer, and other pharmacological properties.

Target Interactions

4-CQC interacts with various molecular targets, primarily enzymes and receptors. Its mechanism of action can be summarized as follows:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for several bacterial enzymes, disrupting critical processes such as DNA replication and protein synthesis.
  • Receptor Modulation : Some derivatives of 4-CQC have shown affinity for benzodiazepine receptors, indicating potential anxiolytic or anticonvulsant properties.

Antibacterial Properties

Research indicates that 4-CQC exhibits significant antibacterial activity against a range of pathogens. For instance, it has been demonstrated to inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with essential metabolic pathways.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Salmonella typhimurium64 µg/mL

Anticancer Activity

In addition to its antibacterial effects, 4-CQC has shown promise in cancer research. Studies suggest that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)5 µM
MCF-7 (breast cancer)10 µM
A549 (lung cancer)7 µM

Case Studies

  • Antibacterial Efficacy Against Multidrug-resistant Strains : A study evaluated the effectiveness of 4-CQC against multidrug-resistant strains of Staphylococcus aureus. The compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.
  • In Vivo Antitumor Activity : In animal models, administration of 4-CQC significantly reduced tumor size in xenograft models of breast cancer. The study highlighted its potential as a therapeutic agent in combination with existing chemotherapeutic drugs .

Metabolic Pathways

This compound undergoes metabolism primarily in the liver via cytochrome P450 enzymes. This metabolic pathway leads to the formation of several active metabolites that may contribute to its biological effects .

Transport and Distribution

The compound's lipophilic nature allows it to diffuse across cell membranes effectively. Its distribution within tissues is influenced by various transport mechanisms, which are crucial for its therapeutic efficacy .

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-Chloroquinoline-3-carboxylate, and how are reaction conditions optimized?

Methodological Answer:
this compound is typically synthesized via cyclocondensation of substituted anilines with ethyl acetoacetate derivatives, followed by chlorination. For example, describes a multi-step synthesis involving cyclohexanedione intermediates and chlorinated aryl precursors. Key optimization parameters include:

  • Temperature control (e.g., maintaining 80–100°C during cyclization).
  • Catalyst selection (e.g., HCl or PCl₃ for chlorination).
  • Solvent systems (polar aprotic solvents like DMF enhance reactivity).
    Reaction progress is monitored via TLC or HPLC, with purification by recrystallization (ethanol/water mixtures) .

Advanced: How can crystallographic software resolve structural ambiguities in quinoline derivatives?

Methodological Answer:
Crystallographic tools like SHELXL (for refinement) and Mercury (for visualization) are critical for resolving bond-length discrepancies or disorder in quinoline derivatives. highlights SHELXL’s robustness in refining high-resolution data, even for twinned crystals. Steps include:

  • Data collection : High-resolution X-ray diffraction (0.8–1.0 Å) to minimize noise.
  • Model refinement : Using restraints for flexible groups (e.g., ethyl ester moieties).
  • Validation : Cross-checking with Platon or Coot for geometric outliers.
    For example, used SHELXL97 to resolve torsional ambiguities in a tetrahydroquinoline analog, achieving an R-factor of 0.045 .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assigning aromatic protons (δ 7.5–8.5 ppm) and ester carbonyls (δ 165–170 ppm).
  • IR Spectroscopy : Confirming C=O stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validating molecular weight (C₁₂H₁₀ClNO₂, [M+H]⁺ = 236.0473).
    provides reference data (e.g., melting point 46–48°C, density 1.286 g/cm³), which must align with experimental results to confirm purity .

Advanced: How to address discrepancies in physicochemical data (e.g., melting points) across studies?

Methodological Answer:
Discrepancies often arise from polymorphic forms or impurities. Strategies include:

  • Reproducibility checks : Synthesizing the compound using literature protocols (e.g., vs. 15 ).
  • Thermal analysis : DSC/TGA to identify polymorphs (e.g., a 2–3°C variation may indicate different crystal habits).
  • Cross-validation : Compare XRD patterns with databases (e.g., Cambridge Structural Database). For instance, reports a melting point of 46–48°C, while impurities could lower this range; recrystallization in ethanol/water (1:3) often resolves this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-Chloroquinoline-3-carboxylate
Reactant of Route 2
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Ethyl 4-Chloroquinoline-3-carboxylate

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